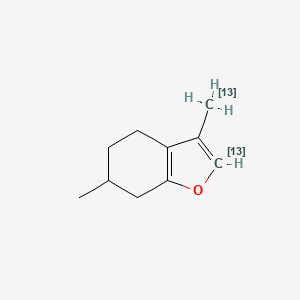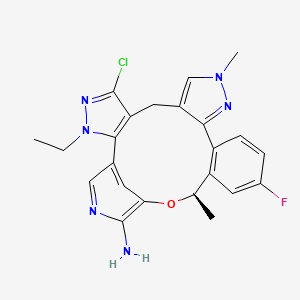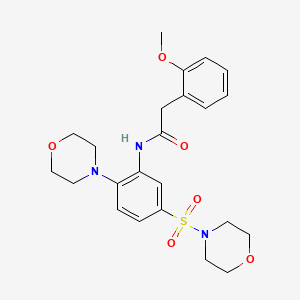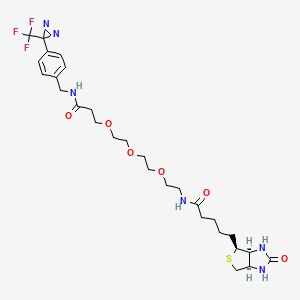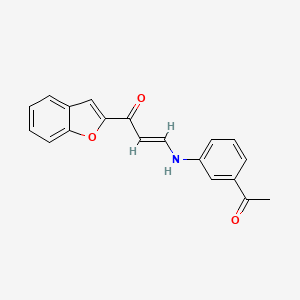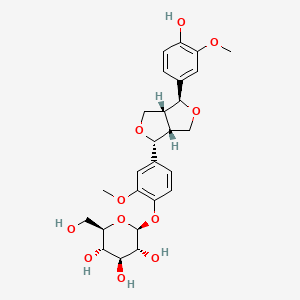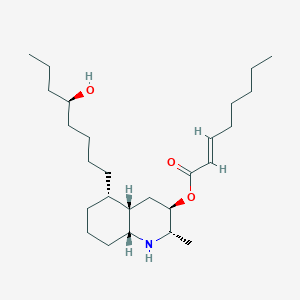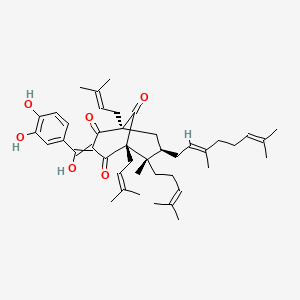
Guttiferone G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guttiferone G involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the acylphloroglucinol core followed by prenylation and cyclization reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. biotransformation methods using endophytic fungi have been explored as an alternative approach . These fungi can convert precursor molecules into this compound under controlled conditions, offering a more sustainable production method .
Chemical Reactions Analysis
Types of Reactions
Guttiferone G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups.
Substitution: Substitution reactions can occur at the prenyl groups or the acylphloroglucinol core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Guttiferone G has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Guttiferone G involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by regulating autophagy and interacting with proteins like heat shock protein family A member 8 (HSPA8).
Anti-inflammatory Activity: This compound modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Guttiferone A: Another PPAP with similar biological activities but different structural features.
Oblongifolin C: A related compound with potent anticancer properties.
Guttiferone K: Known for its anticancer and autophagy-regulating activities.
Uniqueness
Guttiferone G is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C43H58O6 |
|---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
(1R,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C43H58O6/c1-27(2)13-11-15-31(9)16-18-33-26-42(23-20-29(5)6)38(47)36(37(46)32-17-19-34(44)35(45)25-32)39(48)43(40(42)49,24-21-30(7)8)41(33,10)22-12-14-28(3)4/h13-14,16-17,19-21,25,33,44-46H,11-12,15,18,22-24,26H2,1-10H3/b31-16+,37-36?/t33-,41+,42+,43-/m1/s1 |
InChI Key |
HIGOXQQRSUDJCL-CIFXSQKRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C[C@@H]1C[C@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@](C2=O)([C@@]1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


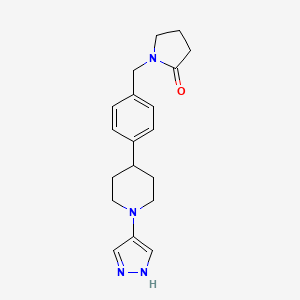
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
